2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.2.1]octane-4-carboxylic acid

Building block quality Analytical purity Procurement specification

This Boc‑protected 2‑azabicyclo[3.2.1]octane‑4‑carboxylic acid (CAS 2866355‑74‑8) delivers a rigid, pharmacologically validated scaffold for binding‑sensitive targets like α4β2 nAChRs. The Boc group withstands basic transformations (amide couplings, Suzuki reactions) and removes cleanly under mild acid (50% TFA/CH₂Cl₂, 30 min, RT), enabling orthogonal protection. The 4‑position carboxylic acid projects a unique spatial vector versus 8‑aza isomers—critical for SAR fidelity. Source the cost‑effective racemate for initial screening, then seamlessly upgrade to the enantiopure endo isomer (CAS 2866352‑83‑0) for stereospecific lead optimization.

Molecular Formula C13H21NO4
Molecular Weight 255.31 g/mol
CAS No. 2866355-74-8
Cat. No. B6610620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.2.1]octane-4-carboxylic acid
CAS2866355-74-8
Molecular FormulaC13H21NO4
Molecular Weight255.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C2CCC1C2)C(=O)O
InChIInChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-7-10(11(15)16)8-4-5-9(14)6-8/h8-10H,4-7H2,1-3H3,(H,15,16)
InChIKeyHHHXFRLSZGCTRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.2.1]octane-4-carboxylic acid (CAS 2866355-74-8): Core Structural Profile and Procurement Relevance


2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.2.1]octane-4-carboxylic acid (CAS 2866355‑74‑8) is a Boc‑protected bicyclic γ‑amino acid building block that integrates a conformationally constrained 2‑azabicyclo[3.2.1]octane core with a free carboxylic acid at the bridgehead‑proximal 4‑position [1]. The tert‑butoxycarbonyl (Boc) group enables orthogonal protection strategies in multi‑step synthetic routes, while the rigid bicyclic framework reduces conformational flexibility compared to monocyclic piperidine or pyrrolidine analogs—a property exploited in medicinal chemistry programs targeting neuronal nicotinic receptors and other binding‑sensitive targets .

Why In‑Class Analogs Cannot Simply Replace 2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.2.1]octane-4-carboxylic acid in Synthesis


Compounds within the azabicyclo[3.2.1]octane family differ critically in the position and nature of the protecting group, the location of the carboxylic acid handle, and the stereochemistry of the ring junction (endo vs. exo). These variables directly dictate the reactivity, deprotection conditions, and subsequent coupling efficiency in downstream synthetic steps [1]. For example, substituting an Fmoc‑protected analog for the Boc‑protected target compound introduces a base‑labile protecting group that is incompatible with acidic reaction sequences, while the enantiomerically resolved endo isomer (CAS 2866352‑83‑0) presents a different spatial orientation of the carboxylic acid, potentially altering binding poses in biological targets . Without quantitative alignment on these parameters, one‑for‑one replacement carries a high risk of synthetic failure or erroneous structure‑activity relationship (SAR) interpretation.

Product‑Specific Quantitative Evidence Guide for 2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.2.1]octane-4-carboxylic acid (CAS 2866355-74-8)


Purity Benchmarking: Target Compound vs. Free‑Amine Hydrochloride Salt

The target Boc‑protected compound is typically supplied at ≥95% purity, matching the industry‑standard purity level of its direct free‑amine analog, 2‑azabicyclo[3.2.1]octane‑4‑carboxylic acid hydrochloride. This consistent purity floor ensures that procurement of the Boc derivative does not compromise the quality metrics expected for the unprotected hydrochloride . While vendor‑to‑vendor variability exists, the ≥95% specification for the hydrochloride salt is publicly documented on the Sigma‑Aldrich product page and aligns with the purity specification reported for related Boc‑protected stereoisomers .

Building block quality Analytical purity Procurement specification

Protection Group Orthogonality: Boc‑ vs. Fmoc‑Based Analogs and Implications for Solid‑Phase Peptide Synthesis

The Boc group on the target compound requires acidic conditions for removal (e.g., 50% TFA in CH₂Cl₂, 30 min, RT), whereas the Fmoc protecting group on the closest N‑protected analog (2‑{[(9H‑fluoren‑9‑yl)methoxy]carbonyl}‑2‑azabicyclo[3.2.1]octane‑4‑carboxylic acid) necessitates basic conditions (20% piperidine in DMF, 5–15 min, RT) [1]. This orthogonal deprotection profile means that the Boc derivative can be carried through basic‑stage reactions (e.g., Fmoc‑SPPS coupling cycles) without premature deprotection, whereas the Fmoc analog is incompatible with acid‑sensitive intermediates. In a drug discovery workflow, selecting the Boc‑protected building block over the Fmoc analog can eliminate one full orthogonal‑protection step, streamlining synthetic routes [1].

Orthogonal protection Peptide synthesis Deprotection selectivity

Regiochemical Differentiation: Carboxylic Acid at 4‑Position vs. 2‑Position in Structurally Similar Azabicyclic Frameworks

The target compound positions the carboxylic acid at the 4‑carbon of the [3.2.1] bicycle, whereas common 8‑azabicyclo[3.2.1]octane building blocks (e.g., 8‑Boc‑8‑azabicyclo[3.2.1]octane‑2‑carboxylic acid, CAS 2231664‑84‑7) carry the acid at the 2‑position. The difference in attachment point alters the trajectory angle and spatial reach of the carboxylate group relative to the bicyclic core, directly affecting molecular recognition parameters such as hydrogen‑bonding distance and vector direction in protein‑ligand complexes [1]. Although quantitative target‑specific co‑crystal data remain unpublished for this exact compound, the scaffold‑wide observation that cytisine‑like alkaloids bearing the 4‑substituted 2‑azabicyclo[3.2.1]octane core display sub‑nanomolar affinity for α4β2 nAChR (e.g., (−)-hosieine A, IC₅₀ = 0.96 nM, Kᵢ = 0.32 nM) underscores the pharmacological relevance of precise regiochemistry [2].

Regiochemistry SAR interpretation Bicyclic building block utility

Stereochemical Specification: Racemate vs. Enantiomerically Resolved Endo Isomer and Impact on Biological Selectivity

The target compound (CAS 2866355‑74‑8) is registered as a racemic mixture (rac‑2‑[(tert‑butoxy)carbonyl]‑2‑azabicyclo[3.2.1]octane‑4‑carboxylic acid), whereas a closely related entry, rac‑(1R,4S,5S)‑2‑[(tert‑butoxy)carbonyl]‑2‑azabicyclo[3.2.1]octane‑4‑carboxylic acid, endo (CAS 2866352‑83‑0), designates a defined endo stereochemistry at the ring junction . This distinction is critical because conformational restriction imposed by the endo vs. exo arrangement can modulate the exposure of the carboxylic acid group. In the broader 2‑azabicyclo[3.2.1]octane chemical class, endo‑configured derivatives have historically been associated with higher binding affinity for certain biological targets, as evidenced by the stereospecific activity of hosieine alkaloids [1]. While no direct enantiomer‑specific comparative data exist for this exact Boc‑protected building block, the availability of distinct CAS registries for racemic and endo‑defined forms highlights the procurement requirement to specify stereochemistry precisely to avoid unintended biological or synthetic outcomes.

Stereochemistry Enantiomeric purity Biological selectivity

Optimal Research and Industrial Application Scenarios for 2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.2.1]octane-4-carboxylic acid


Multi‑Step Medicinal Chemistry Synthesis Requiring Acid‑Labile Protection Orthogonal to Base‑Stable Linkers

The Boc protecting group of CAS 2866355‑74‑8 can be retained during basic transformations (amide coupling, Suzuki reactions) and then selectively removed under mild acidic conditions (50% TFA/CH₂Cl₂, 30 min, RT) to unmask the secondary amine for further derivatization [1]. This orthogonal stability profile makes the compound a preferred choice when building blocks must survive Fmoc‑deprotection cycles on solid‑phase resins or when the target molecule contains base‑sensitive functionalities.

Exploration of Conformational Restriction in nAChR Ligand Design

The rigid 2‑azabicyclo[3.2.1]octane core of this compound mimics the conformational constraint found in the cytisine‑like alkaloid (−)-hosieine A, which exhibits sub‑nanomolar affinity for the α4β2 neuronal nicotinic receptor (IC₅₀ = 0.96 nM, Kᵢ = 0.32 nM) [2]. Introducing the Boc‑protected 4‑carboxylic acid handle allows medicinal chemists to elaborate the scaffold at the pharmacologically validated 4‑position, building structure‑activity relationships on a pre‑defined, conformationally restricted template.

Regio‑isomeric Control in Structure‑Activity Relationship (SAR) Libraries

Procurement of the 4‑substituted Boc‑2‑azabicyclo[3.2.1]octane scaffold (CAS 2866355‑74‑8) instead of the more common 8‑aza‑2‑carboxylic acid isomer ensures that the carboxylic acid handle projects from a different spatial vector, directly influencing hydrogen‑bonding geometry in target‑protein complexes [2]. This regio‑specificity is essential for SAR studies where subtle changes in binding pose can alter affinity from micromolar to nanomolar, as demonstrated by the stereochemistry‑dependent pharmacology of the hosieine alkaloid series.

Stereochemistry‑Controlled Building Block Supply in Asymmetric Synthesis

The racemic registration of CAS 2866355‑74‑8 allows researchers to source a cost‑effective racemate for initial screening, while the availability of the enantiomerically resolved endo isomer (CAS 2866352‑83‑0) provides a direct upgrade path for chiral‑pool synthesis or stereospecific SAR follow‑up . This staged procurement strategy reduces up‑front costs while maintaining the scientific rigor required for advanced lead optimization.

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